molecular formula C14H22O4Si B3137336 p-(TRIETHOXYSILYL)ACETOPHENONE CAS No. 438569-05-2

p-(TRIETHOXYSILYL)ACETOPHENONE

Cat. No.: B3137336
CAS No.: 438569-05-2
M. Wt: 282.41 g/mol
InChI Key: FWUMCAIEQSOFQB-UHFFFAOYSA-N
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Description

P-(TRIETHOXYSILYL)ACETOPHENONE is a useful research compound. Its molecular formula is C14H22O4Si and its molecular weight is 282.41 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-triethoxysilylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4Si/c1-5-16-19(17-6-2,18-7-3)14-10-8-13(9-11-14)12(4)15/h8-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUMCAIEQSOFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)C(=O)C)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289794
Record name 1-[4-(Triethoxysilyl)phenyl]ethanone
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Molecular Weight

282.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438569-05-2
Record name 1-[4-(Triethoxysilyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438569-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Triethoxysilyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation of Siloxane Species:once Formed, the Silanol Groups Are Highly Reactive and Readily Undergo Condensation Reactions. This Can Occur in Two Primary Ways:

Intermolecular Condensation: Two silanol (B1196071) molecules react to form a siloxane bond, eliminating a molecule of water. This process leads to the formation of dimers, trimers, and larger oligomeric or polymeric structures. hydrophobe.org

Surface Reaction: A silanol group can react with a hydroxyl group present on the surface of a substrate like silica (B1680970) or glass, forming a covalent siloxane bond that anchors the molecule to the surface. semi.ac.cn

This sequence of hydrolysis followed by condensation is the fundamental mechanism behind the use of p-(triethoxysilyl)acetophenone and similar compounds in sol-gel processes and for the chemical modification of surfaces. google.comsemi.ac.cn The process results in the creation of a three-dimensional polymeric siloxane network, which can be designed to incorporate the properties of the acetophenone (B1666503) functional group into the final material. semi.ac.cnnih.gov

Table 2: Summary of Hydrolysis and Condensation Steps

Step Reaction Name Reactants Products Key Bond Formed/Broken Reference
1 Hydrolysis This compound + Water Silanol Species + Ethanol Broken: Si-O(Et) Formed: Si-OH mpg.degoogle.com

This table outlines the sequential chemical transformations from the initial silane (B1218182) to the final siloxane network.

Advanced Characterization Techniques for P Triethoxysilyl Acetophenone and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a fundamental tool for determining the chemical structure and bonding within p-(triethoxysilyl)acetophenone and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide a complete picture of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si, ³¹P)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For organosilanes like this compound, various NMR active nuclei, including ¹H, ¹³C, ²⁹Si, and, for certain derivatives, ³¹P, are utilized for comprehensive structural analysis.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are standard methods for characterizing organic moieties. In this compound, ¹H NMR spectra show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the ethoxy protons of the silyl (B83357) group. rsc.orgnih.gov The chemical shifts and splitting patterns of the aromatic protons can confirm the para-substitution pattern. rsc.org ¹³C NMR provides complementary information, with distinct resonances for the carbonyl carbon, aromatic carbons, and the carbons of the ethoxy and acetyl groups. rsc.orgacs.orgscribd.com The chemical shift of the carbonyl carbon is particularly indicative of the electronic environment of the ketone. scribd.com Decoupling techniques are often used in ¹³C NMR to simplify the spectra by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetophenone (B1666503)

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic (ortho to acetyl)7.98-7.95 (m, 2H)128.3
Aromatic (meta to acetyl)7.49-7.45 (m, 2H)128.6
Aromatic (para to acetyl)7.59-7.55 (m, 1H)133.1
Aromatic (ipso to acetyl)-137.1
Acetyl (CH₃)2.61 (s, 3H)26.6
Carbonyl (C=O)-198.2
Note: Data corresponds to the parent acetophenone molecule and is sourced from reference spectra. rsc.org The presence of the triethoxysilyl group at the para position will induce further shifts.

²⁹Si NMR: Silicon-29 NMR is indispensable for directly probing the silicon environment in organosilanes. It provides information on the number of silicon atoms in different chemical environments and their connectivity. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, confirming the presence of one type of silicon environment. Upon hydrolysis and condensation to form polysiloxanes, new peaks corresponding to different degrees of condensation (e.g., T¹, T², T³) will appear, allowing for the monitoring of the sol-gel process. researchgate.netresearchgate.net

³¹P NMR: Phosphorus-31 NMR is a highly sensitive technique used for the characterization of phosphorus-containing derivatives. oxinst.comslideshare.net For derivatives of this compound that incorporate a phosphine (B1218219) or phosphonate (B1237965) moiety, ³¹P NMR is crucial for confirming the structure and purity. mdpi.com The chemical shift in ³¹P NMR is highly sensitive to the oxidation state and coordination environment of the phosphorus atom. oxinst.comnih.govresearchgate.net For instance, the stepwise formation of ruthenium(II) complexes with phosphine-functionalized triethoxysilanes can be readily monitored by the significant shifts in the ³¹P NMR spectrum. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key vibrational bands include:

C=O Stretch: A strong absorption band typically appears around 1686 cm⁻¹, characteristic of an aromatic ketone. spectroscopyonline.com

Si-O-C Stretch: Strong bands associated with the Si-O-C linkages of the triethoxysilyl group are observed in the region of 1100-1000 cm⁻¹. researchgate.net

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are seen above and below 3000 cm⁻¹, respectively.

Aromatic C=C Stretches: Bands corresponding to the phenyl ring vibrations appear in the 1600-1450 cm⁻¹ region. spectroscopyonline.com

FTIR is also valuable for monitoring chemical reactions, such as the hydrolysis of the triethoxysilyl groups, which is indicated by the appearance of a broad Si-OH stretching band around 3500 cm⁻¹ and changes in the Si-O-Si region (around 1080 cm⁻¹ and 450 cm⁻¹). researchgate.net

Mass Spectrometry (MS, ToF-SIMS, ESI-TOF/MS, MALDI-TOF/MS, GC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. Various MS techniques are employed for the analysis of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds before they are introduced into the mass spectrometer. It can be used to analyze this compound and related volatile derivatives, providing both retention time and a fragmentation pattern for identification. nih.gov The fragmentation pattern of a related compound, 3'-(trimethylsiloxy)acetophenone, shows a top peak at m/z 193. nih.gov

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF/MS): ESI is a soft ionization technique particularly suited for polar and large molecules, making it ideal for analyzing derivatives and oligomers formed during sol-gel processes. researchgate.netrsc.orgmetwarebio.com It can detect multiply charged ions, extending the effective mass range for large biomolecules or polymers. metwarebio.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS): MALDI-TOF is another soft ionization technique effective for characterizing large molecules and polymers, including organosilane oligomers and hybrids. researchgate.netsci-hub.sesci-hub.st It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to gentle desorption and ionization. researchgate.netacs.org This method has been successfully used to characterize complex organosilyl derivatives of polyoxometalates. researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly surface-sensitive technique that bombards a sample with a primary ion beam, causing the ejection of secondary ions from the top few atomic layers. jordilabs.comnih.gov It is used to identify the molecular and elemental composition of surfaces with high mass resolution and detection limits in the ppm to ppb range. jordilabs.com This makes it extremely useful for analyzing thin films and surface modifications created using this compound. nih.govrsc.orgresearchgate.net

Surface and Bulk Material Characterization

Beyond molecular structure, the properties of materials derived from this compound, especially when used to create films or modify surfaces, require specialized characterization techniques.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative technique that provides information about the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.orgresearchgate.net It is based on the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons. wikipedia.org The binding energy of these electrons is characteristic of the element and its chemical environment. XPS is invaluable for confirming the successful grafting of silane (B1218182) layers onto substrates, quantifying the surface elemental composition (e.g., Si, O, C), and determining the oxidation states of elements. core.ac.ukthermofisher.comnih.gov High-resolution scans of specific elemental peaks, such as Si 2p, C 1s, and O 1s, can distinguish between different bonding environments, for example, confirming the presence of Si-O-Si networks on a surface. researchgate.net

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. It works by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever is measured to create a map of the surface topography. AFM is used to visualize the surface morphology of thin films and coatings derived from this compound. It can reveal information about surface roughness, film uniformity, and the formation of aggregates or patterns on the surface, which are critical for applications requiring controlled surface structures.

X-ray Reflectometry and Ellipsometry for Thin Films

The characterization of thin films derived from this compound is crucial for understanding their structure and properties, which dictates their performance in various applications. X-ray Reflectometry (XRR) and ellipsometry are powerful, non-destructive techniques used to obtain precise measurements of film thickness, density, and surface roughness.

X-ray Reflectometry (XRR) is a surface-sensitive analytical technique that probes the electron density profile perpendicular to a sample's surface. diamond.ac.uk It involves directing a highly collimated beam of X-rays onto a flat surface at a very small grazing angle and measuring the intensity of the reflected X-rays. matestlabs.com Below a certain critical angle, total external reflection occurs. Above this angle, the X-ray beam penetrates the film, and the reflectivity decreases rapidly. diamond.ac.uk For a thin film, interference between X-rays reflected from the top surface (air-film interface) and the bottom surface (film-substrate interface) creates oscillations in the reflectivity curve known as Kiessig fringes. diamond.ac.uk The spacing of these fringes is directly related to the film's thickness, while the rate of decay of the reflectivity signal provides information about surface and interface roughness. The critical angle itself is dependent on the material's density. diamond.ac.ukmatestlabs.com

For thin films formed from this compound derivatives, XRR can provide quantitative data on:

Film Thickness: Precise determination of the layer thickness, typically with sub-nanometer resolution. matestlabs.com

Electron Density: Which can be correlated to the physical density of the film, providing insight into the packing of the silane molecules.

Surface and Interface Roughness: Quantifying the smoothness of the film's surface and the quality of the interface with the underlying substrate. matestlabs.com

Table 1: Representative XRR Data for a Model Thin Film on a Silicon Substrate.
ParameterDescriptionTypical Value
ThicknessThe vertical depth of the thin film.5 - 100 nm
Surface Roughness (Film-Air)Root-mean-square (RMS) deviation of the surface from flatness.0.3 - 1.5 nm
Interface Roughness (Film-Substrate)RMS deviation of the interface from flatness.0.2 - 1.0 nm
Film Electron DensityElectron density of the film material, related to mass density.0.40 - 0.65 e⁻/ų

Ellipsometry is another optical technique used for thin film characterization. It measures the change in the polarization state of light upon reflection from a sample surface. By analyzing this change, properties such as film thickness and refractive index can be determined with high accuracy. Spectroscopic ellipsometry, which uses a range of wavelengths, is particularly powerful for characterizing complex structures. For films of this compound, ellipsometry is highly sensitive to monolayer formation and can be used to monitor the deposition process in real-time. researchgate.net It is often used to confirm the quality and uniformity of self-assembled monolayers (SAMs) before and after further functionalization. researchgate.net

Thermogravimetric Analysis (TGA) for Polymer Content and Thermal Stability

For a polymer composite containing a polysiloxane backbone derived from the hydrolysis and condensation of this compound, a TGA experiment can reveal:

Thermal Stability: The onset temperature of decomposition indicates the material's stability at elevated temperatures. numberanalytics.com Polysiloxane-based systems are known for their high thermal resistance. neg.co.jp

Compositional Analysis: In a multi-component system, TGA can distinguish between different materials based on their distinct decomposition temperatures. For instance, an initial weight loss at lower temperatures (around 100°C) typically corresponds to the evaporation of moisture or residual solvents. uc.edu The major weight loss at higher temperatures represents the degradation of the organic polymer backbone.

Polymer and Filler Content: By running the analysis in an inert atmosphere (like nitrogen) up to a high temperature (e.g., 800-1000°C), the organic components will pyrolyze, leaving behind an inorganic residue (char), often silica (B1680970) in the case of organosilanes. neg.co.jp The percentage of mass remaining at the end of the experiment, known as the char yield, provides a quantitative measure of the inorganic (silica) content in the original polymer. uc.eduneg.co.jp If the atmosphere is then switched to air or oxygen, any carbonaceous residue can be burned off, allowing for further compositional analysis. uc.edu

Table 2: TGA Data for a Hypothetical this compound-based Polymer.
ParameterDescriptionTypical Value (in N₂)
Tonset (Onset of Decomposition)The temperature at which significant weight loss begins.~420-440 °C uc.edugrafiati.com
Tmax (Maximum Decomposition Rate)The temperature at which the rate of weight loss is highest.~480 °C uc.edu
Volatiles ContentWeight loss below 150°C, attributed to moisture or solvents.< 1%
Char Yield at 800°CThe percentage of inorganic residue (silica) remaining.70 - 90% neg.co.jp

The kinetic parameters of decomposition can also be determined by performing TGA scans at multiple heating rates, providing deeper insights into the material's lifetime and degradation mechanism. neg.co.jpscribd.com

Dissociation and Post-Characterization Methodologies for Monolayers

Analyzing the precise chemical structure and composition of self-assembled monolayers (SAMs) directly on a substrate can be challenging. Therefore, methods to cleave the molecules from the surface are employed, allowing for their subsequent analysis in solution using conventional techniques like Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS). acs.orgresearchgate.net

Oxidative Dissociation (e.g., Fleming-Tamao Oxidation)

Fleming-Tamao oxidation is a powerful chemical reaction that converts a carbon-silicon (C-Si) bond into a carbon-oxygen (C-O) bond, typically yielding an alcohol. jk-sci.comwikipedia.org This method has been adapted for the quantitative cleavage of organosilane monolayers from silica and other oxide surfaces. acs.orgresearchgate.net The reaction proceeds under mild conditions at room temperature and is tolerant of a wide range of functional groups, making it a versatile tool for post-characterization. acs.orgwhiterose.ac.uk

The process involves two main steps:

Activation of the Silicon: The robust C-Si bond is converted to a more reactive silicon species.

Oxidation: The activated silicon is oxidized, typically using a peroxide (e.g., hydrogen peroxide) in the presence of a fluoride (B91410) source and a bicarbonate buffer, which cleaves the bond and releases the organic fragment as an alcohol. jk-sci.com

For a monolayer of this compound anchored to a silica surface, the Fleming-Tamao oxidation would cleave the Si-C bond connecting the silyl group to the phenyl ring. This would release p-hydroxyacetophenone into the solution, which can then be isolated, purified, and quantified. acs.orgwhiterose.ac.uk This approach allows for a precise determination of the surface coverage and the integrity of the organic molecules after assembly. researchgate.net

Table 3: Functional Group Tolerance in Fleming-Tamao Dissociation of Monolayers. whiterose.ac.uk
Functional GroupDissociation EfficiencyDissociated Product
Alkyl/AlkeneHighAlcohol
ArylExcellentPhenol
EtherGoodAlcohol
KetoneGoodAlcohol (containing ketone)
NitrileGoodAlcohol (containing nitrile)

Chemical Cleavage under Acidic/Basic Conditions

In addition to cleaving the C-Si bond, the siloxane linkages (Si-O-Si) that anchor the this compound molecules to the oxide substrate and cross-link them within the monolayer can be cleaved under specific pH conditions. The stability of these bonds is highly dependent on the pH of the surrounding environment.

Basic Conditions: Siloxane bonds are susceptible to hydrolysis under basic conditions (high pH). Treatment with a base, such as an aqueous solution at pH 12, can effectively cleave the Si-O-Si network, releasing the silane molecules from the surface. princeton.edu This method is often used for stripping silane layers from substrates but can be less controlled than oxidative methods and may lead to the dissolution of the silica substrate itself if not carefully managed.

Acidic Conditions: While generally more stable under acidic to neutral conditions than basic ones, siloxane bonds can also be hydrolyzed under strong acidic conditions. However, the reaction is often slower. The specific conditions required (acid concentration, temperature) depend on the structure of the silane and the nature of the substrate.

This differential stability is a key consideration in the application of silane monolayers. While their robustness is an advantage, the ability to controllably cleave them is essential for detailed characterization and for applications requiring surface regeneration. princeton.eduresearchgate.net

Integration of P Triethoxysilyl Acetophenone into Hybrid Materials

Sol-Gel Chemistry and Controlled Polycondensation

The sol-gel process is a cornerstone for synthesizing hybrid materials from silicon alkoxides like p-(triethoxysilyl)acetophenone. This wet-chemical technique involves the transition of a system of colloidal particles (sol) into an integrated network (gel). dtic.mil The process is fundamentally based on two key reactions: hydrolysis and condensation. wiley-vch.deunm.edunih.gov

Design of Functionalized Sol-Gel Matrices

The true power of the sol-gel process lies in the ability to design functionalized matrices by incorporating organoalkoxysilanes like this compound. The organic moiety, in this case, the acetophenone (B1666503) group, remains covalently bonded to the silicon atom throughout the process and becomes an integral part of the final inorganic-organic hybrid network. acs.orguha.frroyalsocietypublishing.org

This approach allows for the creation of materials with tailored chemical and physical properties. researchgate.net For instance, the acetophenone group can be utilized for further chemical modifications or to impart specific functionalities to the material. One study demonstrated the synthesis of 1-(4-(triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione from this compound, creating a new monomer for functionalized sol-gel materials. nih.govresearchgate.net

The versatility of the sol-gel process allows for the co-condensation of this compound with other alkoxide precursors, such as tetraethoxysilane (TEOS) or other organotrialkoxysilanes. This co-condensation strategy enables the precise tuning of the concentration of the functional organic group within the final material, thereby controlling its properties. sciengine.com Furthermore, the use of structure-directing agents, like surfactants, during the sol-gel process can lead to the formation of ordered mesoporous organosilicas with high surface areas and well-defined pore structures. royalsocietypublishing.orgsciengine.com

Influence of Processing Parameters on Material Morphology

The morphology and properties of the final hybrid material are highly dependent on various processing parameters during the sol-gel process. These parameters influence the rates of hydrolysis and condensation, which in turn dictate the structure of the resulting network.

Key processing parameters include:

pH (Catalyst): As mentioned earlier, the pH of the reaction mixture, controlled by the addition of an acid or base catalyst, significantly affects the relative rates of hydrolysis and condensation. wiley-vch.deunm.edu Acid catalysis generally leads to faster hydrolysis and slower condensation, resulting in weakly branched, polymer-like networks. wiley-vch.de Conversely, base catalysis promotes faster condensation of more highly branched clusters, leading to more particulate-like structures. unm.edu

Water-to-Alkoxide Ratio (r): The amount of water present in the reaction mixture influences the extent of hydrolysis. A higher water ratio generally leads to more complete hydrolysis of the alkoxide groups before significant condensation occurs.

Solvent: The choice of solvent can affect the miscibility of the reactants (alkoxide, water, and catalyst) and can also influence the reaction rates and the structure of the gel.

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, which can lead to faster gelation times and affect the final material's porosity and crystallinity. acs.org

Concentration of Precursors: The concentration of the silicon alkoxide precursors in the solvent can impact the size and density of the resulting gel network. acs.org

By carefully controlling these parameters, it is possible to tailor the morphology of the hybrid material, from dense films to highly porous aerogels and ordered mesoporous structures. acs.orgresearchgate.net

Surface Functionalization and Coating Applications

Beyond its use in bulk hybrid materials, this compound is also a valuable reagent for the surface functionalization of various substrates. The triethoxysilyl group provides a reactive handle for covalently attaching the molecule to surfaces rich in hydroxyl groups, such as silicon wafers, glass, and various metal oxides. mpg.de

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface. mdpi.comnih.gov While alkanethiols on gold are a classic example, organosilanes like this compound can form SAMs on hydroxylated surfaces. sigmaaldrich.commdpi.com

The formation of a silane-based SAM involves several steps. First, the triethoxysilyl groups of the precursor hydrolyze in the presence of trace amounts of water on the substrate surface to form reactive silanetriol groups. These silanols then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds. mpg.de Additionally, lateral condensation reactions between adjacent silane (B1218182) molecules can occur, leading to a cross-linked, two-dimensional network on the surface. mpg.de

The acetophenone functionality of this compound would be oriented away from the surface, presenting a chemically active interface that can be used for further reactions or to control the surface properties, such as wettability and adhesion. mpg.de

Covalent Grafting and Layer Formation on Inorganic Substrates

The covalent grafting of this compound onto inorganic substrates is a powerful method for modifying their surface properties. researchgate.netunlp.edu.arconicet.gov.ar This process is similar to SAM formation but can also be used to create thicker, multilayered coatings. The robust covalent bonds formed between the silane and the substrate ensure the long-term stability of the functional layer. lbl.govmdpi.comuu.nl

This surface modification can be achieved through various techniques, including solution-phase deposition (dipping, spin-coating) or vapor-phase deposition. mpg.de The resulting functionalized surface, bearing the acetophenone group, can be used in a variety of applications. For example, the acetophenone moiety is a well-known photosensitizer and can be used to initiate photochemical reactions at the surface, such as photografting or photocrosslinking of polymer films. google.com This allows for the creation of patterned surfaces and the fabrication of micro- and nanostructures.

The ability to covalently graft this compound onto inorganic substrates opens up possibilities for creating hybrid materials where the interface between the organic and inorganic components is precisely engineered to achieve desired functionalities.

Adhesion Promotion and Interfacial Bonding in Composites

The triethoxysilyl group of this compound plays a crucial role in promoting adhesion and enhancing interfacial bonding between inorganic substrates or fillers and organic polymer matrices. This is achieved through the formation of strong, durable covalent bonds at the interface, a principle widely applied with various organofunctional silanes.

Research on various silane coupling agents has consistently demonstrated their effectiveness in improving the mechanical properties of composites. For instance, studies on aminosilanes have shown significant increases in tensile strength, flexural strength, and compressive strength of composites, both in dry and wet conditions. This improvement is attributed to the enhanced interfacial adhesion provided by the silane. Similarly, vinyl-functional silanes are used to improve the bond between mineral fillers and vinyl-group-containing resins. lookchem.com The improved adhesion also contributes to enhanced resistance to environmental factors such as moisture, which can otherwise lead to a loss of interfacial strength and degradation of the composite's properties.

While direct studies on this compound for this specific application are not extensively detailed in the provided search results, the fundamental principles of silane coupling agents strongly support its potential in this area. The acetophenone group offers a site for further chemical modification or for physical interactions with aromatic-containing polymers, potentially leading to improved compatibility and adhesion.

Development of Organosilane-Based Hybrid Architectures

The ability of this compound to participate in both inorganic sol-gel processes and organic polymer chemistry makes it a key component in the development of diverse organosilane-based hybrid architectures. These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at a molecular or nanoscale level.

Organic-Inorganic Composite Materials

Organic-inorganic composite materials are a class of materials where organic and inorganic components are combined to achieve synergistic properties. mdpi.com The use of organosilanes like this compound is fundamental to creating true molecular-level hybrids, as opposed to simple physical mixtures. azom.com In these composites, the triethoxysilyl group can co-condense with other silica (B1680970) precursors, such as tetraethylorthosilicate (TEOS), to form a rigid and stable silica network. researchgate.net Simultaneously, the organic acetophenone functionality is covalently integrated into this network.

This approach allows for the creation of materials with a wide range of properties. For example, the incorporation of organic groups into a silica network can enhance the material's toughness and reduce its brittleness compared to pure silica. The organic component can also be chosen to introduce specific functionalities, such as photosensitivity or chemical reactivity, which can be exploited in various applications. The synthesis of such hybrid materials often involves a sol-gel process, where the hydrolysis and condensation of the silane precursors are carefully controlled to achieve the desired structure and properties. mdpi.com

The development of these composites has led to materials with enhanced thermal stability and mechanical properties. researchgate.net The covalent bonding between the organic and inorganic phases ensures a high degree of homogeneity and prevents phase separation, which is often a problem in conventional composites. azom.com

PropertyDescription
Matrix An inorganic network, typically silica-based, formed through the hydrolysis and condensation of alkoxysilanes.
Organic Component Organic groups covalently bonded to the inorganic matrix, providing flexibility, functionality, and processability.
Interface Covalent bonds between the organic and inorganic components, ensuring a strong and stable connection.

Functionalized Nanoparticles and Fibers

The surface modification of nanoparticles and fibers with organosilanes like this compound is a powerful strategy for improving their dispersibility in polymer matrices and for introducing new functionalities. google.com.na The triethoxysilyl group of the molecule can react with hydroxyl groups on the surface of inorganic nanoparticles (e.g., silica, titania, zinc oxide) or fibers (e.g., glass fibers, carbon fibers), effectively grafting the acetophenone functionality onto their surface. mdpi.com

This surface functionalization serves several purposes. Firstly, it can change the surface energy of the nanoparticles or fibers, making them more compatible with a specific polymer matrix. This improved compatibility leads to better dispersion and prevents agglomeration, which is crucial for achieving enhanced mechanical properties in nanocomposites. Secondly, the acetophenone group can act as a reactive site for further chemical reactions. For example, it could be used to initiate polymerization from the surface of the nanoparticles or to attach other functional molecules.

The use of functionalized nanoparticles has been shown to significantly improve the tensile strength and modulus of polymer composites. researchgate.net The strong interfacial bonding created by the silane coupling agent ensures efficient load transfer from the polymer to the nanoparticles. preprints.org This strategy is widely employed in the development of high-performance materials for various industries, including automotive and aerospace.

FeatureBenefit of Functionalization
Improved Dispersion Prevents agglomeration of nanoparticles/fibers in the polymer matrix.
Enhanced Interfacial Adhesion Creates strong covalent bonds between the filler and the matrix.
Introduced Functionality The organic group provides a site for further chemical modification or specific interactions.

Polymer-Silicate Hybrid Structures

Polymer-silicate hybrid structures represent a class of materials where a polymer network is interpenetrated with or covalently bonded to a silicate (B1173343) network. researchgate.net The integration of this compound into these structures can be achieved in several ways. One approach involves the in-situ formation of a silica network within a pre-existing polymer matrix through the sol-gel reaction of a silane precursor. In this case, the acetophenone group would be part of the silica network, influencing its properties and its interaction with the polymer.

Another approach is to use this compound as a comonomer in the synthesis of a polymer. The triethoxysilyl groups can then be hydrolyzed and condensed to form a crosslinked silicate network throughout the polymer structure. This results in a highly integrated hybrid material with a unique morphology and properties. These materials can exhibit a combination of the desirable characteristics of both the organic polymer and the inorganic silicate, such as improved thermal stability, mechanical strength, and barrier properties. mdpi.com

The development of such hybrid structures has been explored for various applications, including coatings, membranes, and materials for optical and electronic devices. The ability to tailor the properties of these materials by controlling the composition and structure of the organic and inorganic phases makes them a promising area of research.

Role in Advanced Functional Materials Research

Catalysis and Immobilized Catalytic Systems

The triethoxysilyl group of p-(triethoxysilyl)acetophenone allows for its covalent attachment to silica-based supports through sol-gel processes or grafting. This immobilization is fundamental to creating heterogeneous catalysts, which combine the high efficiency and selectivity of homogeneous catalysts with the practical advantages of easy separation and recyclability. royalsocietypublishing.org

The development of heterogeneous enantioselective catalysts is a significant goal in organic synthesis, aiming to produce optically pure compounds. This compound can be chemically modified to incorporate chiral ligands. These functionalized silanes are then co-condensed with silica (B1680970) precursors, such as tetraethoxysilane (TEOS), to create a chiral hybrid matrix.

Research has shown that immobilizing chiral complexes within a silica network can enhance catalytic properties compared to their homogeneous counterparts. academie-sciences.fr For instance, rhodium complexes incorporated into a chiral hybrid silica gel, derived from a silylated (R)-BINOL precursor, demonstrated increased enantioselectivity in the hydride transfer reduction of acetophenone (B1666503). academie-sciences.fr The rigid silica matrix can stabilize the catalytic species and create a "chiral matrix effect," where the support itself contributes to the enantioselectivity of the reaction. academie-sciences.fr This approach has been explored for various reactions, including the enantioselective reduction of ketones and the addition of diethylzinc (B1219324) to benzaldehyde (B42025). academie-sciences.frcolab.ws

Catalyst SystemReactionEnantiomeric Excess (e.e.)Reference
Rhodium immobilized in (R)-BINOL-derived silica hybridHydride transfer reduction of acetophenoneSignificantly increased vs. homogeneous solution academie-sciences.fr
(R)-BINOL/Ti(IV) complexAddition of diethylzinc to benzaldehydeUp to 80% academie-sciences.fr
Rhodium complexes with ligands from natural carboxylic acidsHydrogenation of alkylarylketonesUp to 80% taylorfrancis.com

While often used as a precursor for ligating metal catalysts, the acetophenone moiety can also be modified to introduce basic sites onto a solid support. By transforming the ketone group into a basic functional group (e.g., an amine via reductive amination) prior to or after immobilization, the resulting material can function as a solid base catalyst. These materials are valuable for various organic transformations, such as condensation reactions.

For example, solid base catalysts are highly effective in Claisen-Schmidt and Knoevenagel condensations. royalsocietypublishing.orgmdpi.com The immobilization of basic species onto silica prevents the challenges associated with using homogeneous bases, such as corrosion and difficult product separation. acs.org Research into solid base catalysts has shown that the efficiency of reactions, like the condensation of benzaldehyde and acetophenone, is highly dependent on catalyst loading and reactant molar ratios. mdpi.com The development of these catalysts is part of a broader effort to replace liquid bases with more environmentally benign and reusable solid alternatives. acs.orgsels-group.eu

A primary advantage of using this compound as a linker is its ability to firmly anchor catalytic species to a silica matrix, thereby enhancing their stability. rsc.org The covalent bond formed through the silane (B1218182) group prevents the leaching of the expensive or toxic metal catalyst into the reaction medium, allowing for its reuse over multiple cycles with minimal loss of activity. rsc.orgmdpi.com

This stabilization is crucial for maintaining the catalyst's integrity and performance. academie-sciences.fr For example, palladium catalysts immobilized on silica supports have shown high stability and reusability in Suzuki-Miyaura cross-coupling reactions and aldol (B89426) reactions. rsc.org The silica matrix not only acts as an inert support but can also protect the catalytic nanoparticles from aggregation, which is a common cause of deactivation. rsc.orgunibo.it The sol-gel encapsulation method, in particular, has been shown to create catalysts with superior stability and activity compared to those prepared by simple impregnation. qualitas1998.net The porous nature of the silica can be tailored to control access to the active sites, further influencing the catalyst's selectivity. mdpi.comthieme-connect.de

Photopolymerization and Photoresponsive Systems

The acetophenone portion of the molecule is photoreactive and can initiate polymerization reactions upon exposure to UV light. This property makes this compound a valuable component in creating photoresponsive materials and in photolithographic patterning.

This compound functions as a Type I photoinitiator. sinocurechem.comsigmaaldrich.com Upon absorption of UV light, the molecule undergoes α-cleavage (Norrish Type I reaction) to generate two radical species: a benzoyl radical and a triethoxysilyl-substituted methyl radical. researchgate.net Both of these free radicals can initiate the chain polymerization of monomers, such as acrylates. liftchem.comkent.ac.uk

Acetophenone and its derivatives are a well-known class of cleavage-type photoinitiators. sinocurechem.com The efficiency of the initiation process depends on factors like the absorption wavelength and the nature of substituents on the aromatic ring. researchgate.net The key advantage of this compound is that it can be covalently bonded into a polymer network or onto a surface. This tethering prevents the migration of the photoinitiator and its photolysis byproducts, which is a significant benefit in applications like food packaging or biomedical materials where leachables are a concern.

Photoinitiator TypeMechanismGenerated SpeciesTypical Monomers
Type I (Cleavage) Unimolecular bond cleavage upon irradiation.Free RadicalsAcrylates, Methacrylates
Type II (H-abstraction) Bimolecular reaction with a co-initiator.Free RadicalsAcrylates, Methacrylates
Cationic Photolysis produces a strong acid.Cations (Protonic or Lewis Acids)Epoxides, Vinyl Ethers

The dual functionality of this compound is uniquely suited for the fabrication of patterned hybrid organic-inorganic materials through photopolymerization combined with the sol-gel process. In this method, the compound is mixed with other sol-gel precursors (like TEOS) and polymerizable organic monomers.

Upon UV irradiation through a photomask, the photoinitiator function of the acetophenone moiety triggers localized polymerization of the organic monomers. Simultaneously or subsequently, the hydrolysis and condensation of the triethoxysilyl groups (both from the initiator and other precursors) form a cross-linked silica network. This process results in the creation of a solid, patterned monolith where the illuminated regions are rendered insoluble. This technique allows for the direct, single-step fabrication of micro-patterned silica-based materials, which have applications in microfluidics, sensor arrays, and optical devices. qualitas1998.net

UV-Induced Surface Functionalization and Click Chemistry

The surface modification of materials is critical for enhancing properties such as wettability, adhesion, and biocompatibility. UV irradiation is a cost-effective and straightforward method for altering the surface chemistry of polymers and other substrates. mdpi.comnih.gov For instance, UV exposure can introduce oxygen-rich functional groups on a polymer surface, increasing its hydrophilicity. mdpi.com This process can be further tailored by using specific chemical compounds that can be grafted onto the surface upon UV activation.

This compound, with its triethoxysilyl group, can be covalently bonded to hydroxylated surfaces like silicon wafers, glass, or certain polymer substrates. The acetophenone group, on the other hand, provides a site for further chemical modification. While direct UV-induced grafting of this compound is a potential application, its ketone functionality is particularly amenable to subsequent reactions.

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for surface functionalization. nih.govthno.org Thiol-yne and thiol-ene reactions, often initiated by UV light, are prominent examples of click chemistry used for creating micropatterns on surfaces. rsc.orguni-heidelberg.de These methods allow for the precise spatial control of surface properties. uni-heidelberg.de The general approach involves anchoring a molecule with a reactive group (like an alkyne or a vinyl group) to a surface and then "clicking" another molecule with a complementary group (like a thiol) onto it. rsc.orguni-heidelberg.de

The ketone group on this compound, once anchored to a surface, can be transformed into other functionalities that are reactive in click chemistry. For example, it could be converted to an alkyne or azide (B81097), enabling its participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions. nih.govresearchgate.net This two-step approach—anchoring the silane followed by derivatization and click chemistry—offers a versatile platform for creating complex, functionalized surfaces for applications in microarrays, sensors, and biomaterials. nih.govrsc.org

Surface Modification TechniqueRole of this compoundPotential Outcome
UV-Induced Grafting The triethoxysilyl group allows for covalent attachment to hydroxylated surfaces. The acetophenone moiety can be photochemically activated or modified.Creation of surfaces with altered wettability and chemical reactivity. mdpi.comnih.gov
Click Chemistry The anchored acetophenone group can be chemically converted to an alkyne or azide for subsequent click reactions.Precise patterning and functionalization of surfaces for advanced applications. nih.govthno.orgrsc.org

Intermediate for Complex Organic Synthesis and Molecular Imprinting

The dual reactivity of this compound makes it a valuable intermediate in both complex organic synthesis and the fabrication of specialized polymers.

Derivatization via Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base, yielding a β-keto ester or a β-diketone. libretexts.org This reaction is a powerful tool for building more complex molecular architectures from simpler precursors.

A notable application of this compound is its use in a Claisen condensation to synthesize novel functionalized silanes. Specifically, it can be reacted with an excess of an ester, such as 2,2,2-trifluoroethyl trifluoroacetate, in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This reaction leads to the formation of a β-diketone derivative, 1-(4-(triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione. The reaction proceeds with the enolate of the acetophenone attacking the carbonyl of the ester.

This particular derivatization is significant because it introduces a fluorinated β-diketone functionality while retaining the triethoxysilyl group. Such molecules are precursors for creating functionalized sol-gel materials with potential applications in chemical sensing and separation, leveraging the properties of both the silane and the metal-chelating β-diketone.

Reactant 1Reactant 2Reaction TypeProduct
This compound2,2,2-Trifluoroethyl trifluoroacetateClaisen Condensation1-(4-(Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione

Integration into Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic polymers engineered to have binding sites that are complementary in shape, size, and functionality to a specific target molecule (the template). mdpi.com This "molecular memory" is created by polymerizing functional monomers and a cross-linker around the template molecule. After polymerization, the template is removed, leaving behind specific recognition cavities. mdpi.com

The selection of the functional monomer is crucial as its interaction with the template dictates the selectivity and affinity of the resulting MIP. researchgate.net this compound is a candidate for use as a functional monomer in MIP synthesis. Its triethoxysilyl group can participate in the polymerization process, particularly in sol-gel based or hybrid polymer systems, forming a stable, cross-linked network. The acetophenone portion of the molecule can establish non-covalent interactions (such as hydrogen bonding, π-π stacking, or dipole-dipole interactions) with a suitable template molecule during the pre-polymerization stage.

For example, if a drug molecule or a pesticide containing aromatic or hydrogen-bond accepting groups were used as a template, the phenyl and carbonyl groups of this compound could provide the necessary interactions to form a stable pre-polymerization complex. After polymerization and template removal, the acetophenone moiety would be part of the recognition site's architecture, contributing to the selective rebinding of the target analyte. The use of silane-based monomers like this compound can also impart desirable properties to the MIP, such as good mechanical strength and thermal stability. mdpi.com

Emerging Research Directions in Biomedical Materials (e.g., drug delivery, implant coatings)

The development of advanced biomedical materials is a rapidly growing field, with a significant focus on improving the biocompatibility and functionality of medical devices and creating sophisticated drug delivery systems. nih.govespublisher.com Surface modification of medical implants is critical to prevent complications like bacterial colonization and to promote integration with surrounding tissue (osseointegration). nih.govresearchgate.net

The utility of this compound in this area stems from its capacity as a surface-modifying agent. The triethoxysilyl group can form strong, covalent bonds with the surfaces of common implant materials like titanium and its alloys (which have a native oxide layer) or PEEK (polyether ether ketone) after surface activation. nih.govresearchgate.net This creates a stable foundation for building up functional coatings.

One potential application is in the development of antimicrobial implant coatings. The anchored acetophenone moiety could serve as a platform to attach antimicrobial peptides or other biocidal agents. This could be achieved through chemical transformations of the ketone to a more reactive group for conjugation. Such coatings could help prevent implant-associated infections, a major cause of implant failure. nih.govrsc.org

Furthermore, in the realm of drug delivery, this compound could be incorporated into silica-based nanoparticles or polymer-based drug carriers. daneshyari.commdpi.comnih.gov The acetophenone group could be used to modulate the carrier's properties, such as its interaction with a drug molecule or its response to external stimuli. For instance, the ketone could be part of a trigger mechanism for drug release. While direct applications are still emerging, the fundamental chemistry of this compound suggests its potential as a versatile building block in the design of next-generation biomedical materials.

Biomedical ApplicationPotential Role of this compoundDesired Outcome
Implant Coatings Covalent attachment to implant surfaces via the triethoxysilyl group, with the acetophenone group available for further functionalization (e.g., attachment of bioactive molecules). nih.govnih.govImproved osseointegration, reduced bacterial colonization, and enhanced biocompatibility. nih.govresearchgate.net
Drug Delivery Systems Incorporation into silica or polymer nanoparticles, where the acetophenone moiety can interact with drug molecules or act as a trigger for release. daneshyari.commdpi.comControlled and targeted release of therapeutic agents. espublisher.comrsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to elucidate reaction mechanisms, predict reaction kinetics, and understand the stability of molecules and transition states. While specific DFT studies focusing exclusively on the reaction mechanisms of p-(triethoxysilyl)acetophenone are not extensively available in public literature, the principles of DFT can be applied to understand its reactivity.

Furthermore, reactions involving the acetophenone (B1666503) moiety, such as its reduction to form a phenylethanol derivative, are also amenable to DFT analysis. For example, DFT has been used to study the hydrogenation of acetophenone, providing detailed mechanistic insights into the catalytic cycle. d-nb.infoarxiv.org These studies calculate the energetics of reactant and product association/dissociation, the hydride transfer step, and can help in understanding enantioselectivity in asymmetric hydrogenation. d-nb.info Similar computational approaches could be applied to this compound to understand how the triethoxysilyl group influences the reactivity of the carbonyl group.

A typical DFT study on a reaction mechanism involves the following steps:

Geometry Optimization: Finding the lowest energy structure of reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm that optimized structures are true minima or first-order saddle points (transition states) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the desired reactant and product. nih.gov

Energy Profile Construction: Plotting the relative energies of all species along the reaction pathway to determine activation energies and reaction enthalpies.

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. rsc.orgijsrst.com For systems like this compound, which contains a second-row element (Si), appropriate basis sets that can accurately describe the electronic environment of silicon are necessary. rsc.org

Molecular Modeling of Silane-Surface Interactions

Molecular modeling, particularly through molecular dynamics (MD) simulations, is a valuable technique for studying the interaction of silane (B1218182) coupling agents like this compound with various surfaces. These simulations provide a dynamic picture of how the molecule adsorbs, orients, and bonds to a substrate, which is critical for its performance in applications such as adhesion promotion and surface modification.

The primary interaction of interest is with hydroxylated surfaces, such as silica (B1680970) (SiO₂) or other metal oxides. mdpi.comfrontiersin.org The process of silanization involves the hydrolysis of the ethoxy groups of the silane in the presence of surface moisture, followed by the condensation of the resulting silanol (B1196071) groups with the hydroxyl groups on the substrate surface, forming stable covalent bonds (e.g., Si-O-Si). MD simulations can model this process, providing insights into:

Adsorption and Orientation: How the this compound molecule approaches the surface and the preferred orientation of its functional groups (the silyl (B83357) head and the acetylphenyl tail) relative to the substrate. researchgate.net

Hydrolysis and Condensation: The dynamics of the hydrolysis reaction at the interface and the subsequent formation of covalent bonds with the surface.

Layer Formation: The organization of multiple silane molecules on the surface, including the potential for self-assembly and the formation of monolayer or multilayer structures.

MD simulations utilize force fields to describe the interactions between atoms. For organosilanes on oxide surfaces, these force fields must accurately represent both the covalent and non-covalent interactions, including van der Waals and electrostatic forces. Simulations can track the trajectories of thousands of atoms over time, revealing the collective behavior of the silane molecules at the interface. frontiersin.orgnih.gov

Prediction of Material Properties and Structural Behavior

Computational methods are increasingly used to predict the properties and structural behavior of materials derived from or incorporating this compound. These predictions can accelerate the design and discovery of new materials with tailored functionalities. scispace.commdpi.comrsc.org

Quantum Chemical Calculations: Quantum chemical methods like DFT can be used to calculate a range of molecular properties for this compound itself. These include:

Electronic Properties: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding its reactivity and electronic behavior. researchgate.netresearchgate.net

Spectroscopic Properties: Predictions of infrared (IR), Raman, and NMR spectra can aid in the experimental characterization of the molecule.

Thermochemical Properties: Enthalpy of formation, heat capacity, and entropy can be calculated to understand the molecule's thermodynamic stability. ijsrst.com

Molecular Dynamics (MD) and Coarse-Grained (CG) Simulations: For larger systems, such as polymers or composites containing this compound, MD and CG simulations are employed to predict bulk material properties. By simulating the collective behavior of many molecules, these methods can predict:

Mechanical Properties: Such as Young's modulus, shear modulus, and bulk modulus, which describe the material's response to mechanical stress. mdpi.com

Thermal Properties: Including the glass transition temperature (Tg) and the coefficient of thermal expansion (CTE), which are crucial for determining the operational range of a material. mdpi.com

Structural Behavior: The morphology and phase behavior of polymer blends and composites can be investigated, including the dispersion of the silane-modified components.

Machine Learning (ML): In recent years, machine learning models have emerged as a powerful tool for predicting material properties. researchgate.net By training on large datasets of known materials, ML models can learn structure-property relationships and then rapidly predict the properties of new candidate materials. For organosilane-based materials, ML could be used to predict properties like adhesion strength, thermal stability, or dielectric constant based on the chemical structure of the silane and the composition of the composite. mdpi.comrsc.org

The table below summarizes some of the properties that can be predicted using computational methods.

Property CategorySpecific PropertyComputational Method
Electronic HOMO/LUMO EnergiesDFT
Dipole MomentDFT
Spectroscopic IR/Raman FrequenciesDFT
NMR Chemical ShiftsDFT
Thermochemical Enthalpy of FormationDFT
Glass Transition Temp (Tg)MD
Mechanical Young's ModulusMD
Shear ModulusMD
Structural Adsorption ConfigurationMD
Layer MorphologyMD

These computational approaches, from quantum mechanics to machine learning, provide a hierarchical and multi-scale strategy for investigating this compound, from its fundamental molecular characteristics to the performance of the materials it helps create.

Q & A

Basic: What are the standard synthetic routes for p-(triethoxysilyl)acetophenone, and what methodological considerations are critical?

The synthesis typically involves a two-step process:

Friedel-Crafts Acylation : Introduce the acetyl group to a benzene derivative (e.g., toluene) using acetyl chloride and a Lewis acid catalyst like AlCl₃ under anhydrous conditions .

Silylation : React the acetophenone derivative with triethoxysilane (HSi(OEt)₃) in the presence of a platinum catalyst (e.g., Karstedt’s catalyst) or via hydrosilylation under inert atmosphere to attach the triethoxysilyl group.
Key Considerations : Moisture sensitivity of AlCl₃ and silane reagents necessitates strict anhydrous conditions. Reaction progress should be monitored via TLC or GC-MS .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetophenone backbone (e.g., carbonyl peak at ~200 ppm in ¹³C NMR) and triethoxysilyl group (δ 1.2 ppm for -CH₂CH₃, δ 3.8 ppm for -OCH₂-) .
  • FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹) and Si-O-C vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₂O₄Si) .

Advanced: How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in Friedel-Crafts acylation is influenced by:

  • Substrate Functionalization : Electron-donating groups (e.g., -OCH₃) para to the reaction site enhance regioselectivity.
  • Catalyst Modulation : Using FeCl₃ instead of AlCl₃ can alter electrophilic substitution patterns.
  • Protection/Deprotection Strategies : Temporary protection of reactive groups (e.g., silylation of hydroxyl groups) ensures controlled functionalization .

Advanced: What experimental protocols mitigate moisture sensitivity during silane coupling?

  • Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.
  • Drying Agents : Use molecular sieves (3Å) in solvent storage.
  • Quenching : Post-reaction, carefully quench residual silane reagents with ethanol to prevent hydrolysis .

Advanced: How can this compound be immobilized on silica substrates for material science applications?

Surface Activation : Treat silica with piranha solution (H₂SO₄:H₂O₂) to generate hydroxyl groups.

Silanization : React the compound with activated silica in toluene at 110°C for 12–24 hours.

Validation : Use XPS or FT-IR to confirm covalent Si-O-Si bonding and quantify surface coverage via TGA .

Advanced: What methodologies assess the stability of this compound under varying conditions?

  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures.
  • Hydrolytic Stability : Monitor hydrolysis kinetics in buffered solutions (pH 3–10) via HPLC, tracking silanol (Si-OH) formation.
  • Photostability : Expose samples to UV light (254 nm) and analyze degradation products with LC-MS .

Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., density, viscosity)?

  • Reproducibility Checks : Replicate experiments using identical purity grades (e.g., >99% by GC) and calibrated instruments.
  • Mixture Analysis : For discrepancies in binary mixtures (e.g., acetophenone + ethylchloroacetate), measure excess molar volumes (Vᴇ) and viscosity deviations (Δη) to identify intermolecular interactions .
  • Cross-Validation : Compare data with computational models (e.g., COSMO-RS) to predict thermodynamic properties .

Basic: What purification methods are optimal for isolating this compound?

  • Recrystallization : Use ethanol/water mixtures to remove unreacted silane reagents.
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for high-purity isolation.
  • Activated Charcoal : Remove colored impurities by stirring with Norit in hot ethanol .

Advanced: How can computational chemistry aid in predicting reactivity or optimizing synthesis?

  • DFT Calculations : Model transition states for Friedel-Crafts acylation to predict activation energies.
  • Molecular Dynamics (MD) : Simulate silane-substrate interactions to optimize immobilization efficiency.
  • Software Tools : Use Gaussian or ORCA for quantum mechanical modeling, and AutoDock for docking studies in material interfaces .

Advanced: What strategies validate the absence of toxic byproducts or impurities?

  • HPLC-PDA/MS : Screen for aromatic byproducts (e.g., polycyclic compounds) using reverse-phase C18 columns.
  • Elemental Analysis : Quantify residual catalysts (e.g., Al, Pt) via ICP-MS.
  • In Silico Toxicity Prediction : Tools like ProTox-II assess mutagenicity or endocrine disruption risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.